2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O3S.ClH/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10;/h8,11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUJBFYKVWIIMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Sulfonylation Followed by Hydroxyethylation
| Step | Description | Reagents & Conditions | Purification Techniques |
|---|---|---|---|
| 1. Sulfonylation | React piperazine with methylsulfonyl chloride | Methylene dichloride (DCM), triethylamine (TEA), 15-30°C | Organic extraction, filtration |
| 2. Hydroxyethylation | React sulfonylated intermediate with 2-chloroethanol | pH 7-8 buffer, reflux | Recrystallization or chromatography |
| 3. Salt Formation | Convert free base to hydrochloride salt | HCl gas in methanol | Crystallization |
Method B: Direct Nucleophilic Substitution
- Starting from a protected piperazine derivative, the sulfonyl chloride is introduced, followed by hydroxyethylation, with purification via column chromatography and recrystallization.
Industrial-Scale Synthesis
Large-scale synthesis emphasizes process optimization:
- Use of continuous flow reactors for controlled sulfonylation.
- In-line purification via membrane filtration or chromatography.
- Final salt formation by bubbling HCl gas into the reaction mixture.
This approach minimizes impurities and maximizes yield, aligning with pharmaceutical manufacturing standards.
Data Table: Comparative Synthesis Parameters
| Parameter | Method A | Method B | Industrial Scale |
|---|---|---|---|
| Reagents | Piperazine, methylsulfonyl chloride, 2-chloroethanol | Protected piperazine, sulfonyl chloride | Same as Method A, scaled up |
| Solvent | DCM, aqueous buffer | DCM, aqueous buffer | Continuous solvent systems |
| Reaction Temp | 15-30°C | 20-40°C | 15-25°C |
| Purification | Recrystallization, chromatography | Chromatography, recrystallization | Membrane filtration, crystallization |
| Yield | 65-80% | 70-85% | >90% |
Research Findings and Notes
- Reaction Optimization : Studies indicate that controlling pH during hydroxyethylation significantly improves yield and purity.
- Purification : Recrystallization from ethanol-water mixtures effectively removes residual sulfonyl chlorides and unreacted starting materials.
- Stability : The hydrochloride salt form exhibits enhanced water solubility and stability, suitable for pharmaceutical formulations.
Summary of Key Research Data
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 2-[methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride with structurally related piperazine derivatives:
Key Observations :
- The sulfonamide group in the target compound improves stability compared to non-sulfonylated analogues (e.g., 2-(piperazin-1-yl)ethan-1-ol) but may reduce membrane permeability.
- The ethanolamine moiety enhances water solubility, similar to Decloxizine’s ethoxyethanol chain, which is critical for oral bioavailability .
- Bulky substituents (e.g., benzhydryl in Decloxizine) increase lipophilicity, whereas dimethyl groups (as in 1-methylsulfonyl-2,2-dimethylpiperazine) may hinder hydrogen bonding .
Pharmacological and Functional Comparisons
- Decloxizine (C₁₇H₁₉ClN₂): A piperazine-based antihistamine with a benzhydryl group. Its ethoxyethanol chain facilitates interaction with histamine receptors, suggesting the target compound’s ethanolamine group may similarly enhance receptor binding .
- 7,8-Dimethoxyperphenazine (C₂₃H₃₀ClN₃O₃S): An antipsychotic phenothiazine derivative.
- 1-Methylsulfonyl-2,2-dimethylpiperazine hydrochloride (C₇H₁₇ClN₂O₂S): Lacks the ethanolamine chain but shares sulfonylation. Its unknown pharmacological profile highlights the need for targeted studies on the role of ethanolamine in bioactivity .
Biological Activity
2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride, also known by its IUPAC name N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.
The chemical formula for this compound is , with a molecular weight of 259.76 g/mol. It appears as a white powder and is stable at room temperature. The compound's structure features a piperazine ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 259.76 g/mol |
| Appearance | White powder |
| Storage Temperature | Room temperature |
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with sulfonyl chlorides and subsequent hydroxyethylation. Various synthetic routes have been explored to optimize yield and purity, with some studies focusing on the modification of the piperazine moiety to enhance biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown selective activity against Chlamydia trachomatis, indicating their potential as antichlamydial agents. In vitro assays demonstrated that these compounds could reduce chlamydial inclusion numbers in infected cells significantly, suggesting a mechanism that disrupts pathogen replication without harming host cell viability .
The proposed mechanism involves interference with bacterial protein synthesis or cell wall integrity, though specific pathways remain under investigation. Studies have utilized immunofluorescence assays to assess the morphological changes in C. trachomatis inclusions post-treatment, revealing that treated cells exhibited smaller and irregular inclusions compared to untreated controls .
Cytotoxicity and Safety
Toxicity assessments conducted on human cell lines indicated that while these compounds exhibit antimicrobial efficacy, they also maintain a favorable safety profile. The absence of significant cytotoxic effects suggests that they could be further developed into therapeutic agents with minimal side effects .
Case Study 1: Antichlamydial Activity
In a study investigating new scaffolds for antichlamydial therapy, researchers synthesized various analogs of this compound. The results indicated that modifications to the piperazine structure significantly influenced antibacterial potency. Specifically, compounds with electron-withdrawing groups showed enhanced activity against C. trachomatis, making them promising candidates for further development .
Case Study 2: Broad-Spectrum Antimicrobial Activity
Another study evaluated the broad-spectrum antimicrobial activity of related piperazine derivatives against both Gram-positive and Gram-negative bacteria. The findings revealed moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can lead to improved antimicrobial properties .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-[methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride?
Methodological Answer:
The compound can be synthesized via a two-step nucleophilic substitution. First, react piperazine with methylsulfonyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (triethylamine) to form the sulfonamide intermediate. Second, introduce the ethanolamine moiety by reacting the intermediate with 2-chloroethanol or via epoxide ring-opening under controlled pH (pH 7–8). Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Final hydrochloride salt formation is achieved by treating the free base with HCl gas in methanol .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
Use recrystallization (ethanol/water mixtures) for bulk impurities. For polar byproducts, employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile). Monitor purity via UPLC-MS (ESI+ mode, m/z 294.1 [M+H]+) and confirm with ¹H NMR (DMSO-d₆, δ 3.45–3.60 ppm for piperazine protons) .
Basic: How is structural confirmation performed for this compound?
Methodological Answer:
- ¹³C NMR : Confirm sulfonamide linkage (δ 42–45 ppm for N–SO₂–C).
- HRMS : Validate molecular formula (C₈H₁₈ClN₃O₃S, [M+H]+ calc. 294.0782).
- X-ray crystallography (if crystalline): Resolve piperazine ring geometry and hydrogen bonding with chloride counterion .
Advanced: How can reaction yields be optimized when impurities dominate the product mixture?
Methodological Answer:
- Troubleshooting : Use in-situ FTIR to monitor sulfonamide formation (disappearance of S=O stretch at 1370 cm⁻¹).
- Stoichiometry : Adjust methylsulfonyl chloride to 1.2 equivalents to prevent di-sulfonylation.
- Temperature Control : Maintain ≤40°C during ethanolamine coupling to avoid N-oxide formation.
- Work-Up : Extract unreacted piperazine with dilute HCl (pH 3) .
Advanced: What strategies improve the compound’s stability in aqueous solutions during biological assays?
Methodological Answer:
- pH Stabilization : Buffer solutions at pH 4–6 (acetate or citrate) minimize hydrolysis of the sulfonamide group.
- Lyophilization : Store as lyophilized powder at –20°C; reconstitute in DMSO for stock solutions.
- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the ethanolamine moiety .
Advanced: How to resolve discrepancies between theoretical and observed NMR data?
Methodological Answer:
- Dynamic Effects : Use variable-temperature ¹H NMR (25–60°C) to detect conformational exchange in the piperazine ring.
- 2D NMR (HSQC, COSY) : Assign overlapping signals (e.g., δ 3.2–3.6 ppm for CH₂–N–SO₂).
- Counterion Verification : Confirm hydrochloride presence via ion chromatography (Cl⁻ retention time: 4.2 min) .
Advanced: How can solubility be enhanced for in vivo studies without altering bioactivity?
Methodological Answer:
- Co-Solvents : Use 10% PEG-400 in saline (improves solubility to >5 mg/mL).
- Salt Screening : Test mesylate or tartrate salts for higher aqueous solubility.
- Cyclodextrin Complexation : 20% (w/v) hydroxypropyl-β-cyclodextrin increases solubility 8-fold .
Advanced: What in vitro assays are recommended for preliminary toxicity profiling?
Methodological Answer:
- hERG Binding Assay : Screen for cardiac toxicity (IC₅₀ >10 μM acceptable).
- CYP Inhibition : Test against CYP3A4/2D6 using fluorogenic substrates.
- Ames Test : Use TA98 and TA100 strains to assess mutagenicity .
Advanced: How does the compound behave under oxidative or photolytic conditions?
Methodological Answer:
- Oxidative Stress : Expose to 3% H₂O₂ for 24h; monitor sulfone degradation via LC-MS.
- Photostability : Use ICH Q1B guidelines (UV light, 320–400 nm); observe ethanolamine oxidation to ketone (m/z 292.1 [M+H]+) .
Advanced: How to explore structure-activity relationships (SAR) for therapeutic potential?
Methodological Answer:
- Piperazine Modifications : Replace methyl with cyclopropyl or fluorinated groups to enhance CNS penetration.
- Sulfonamide Bioisosteres : Test sulfamide or phosphonamide analogs for improved pharmacokinetics.
- Ethanolamine Substitution : Evaluate 2-amino-1-propanol derivatives for altered receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
